molecular formula C15H17NO3 B1182868 N-(2,2-dimethoxyethyl)-1-naphthamide

N-(2,2-dimethoxyethyl)-1-naphthamide

Cat. No.: B1182868
M. Wt: 259.305
InChI Key: YHYPAHSZTNVLMH-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-1-naphthamide is a synthetic naphthalene derivative of interest in chemical research and development. This compound features a naphthamide core linked to a dimethoxyethyl functional group, a structural motif that may lend itself to diverse applications in organic synthesis and materials science. Researchers may explore its potential as a building block for novel fluorescent probes, given that structurally related 6-acyl-2-(dimethylamino)naphthalene (DAN) derivatives are well-established in the field for their exceptional photophysical properties, including high quantum yields and solvatochromic behavior . The naphthalene moiety provides a rigid, aromatic framework that can be functionalized, while the dimethoxyethyl group offers potential for further chemical modification or could influence solubility and electronic characteristics. As a specialized chemical, it serves as a valuable intermediate for investigators working in areas such as probe development, polymer chemistry, and the creation of new functional materials. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.305

IUPAC Name

N-(2,2-dimethoxyethyl)naphthalene-1-carboxamide

InChI

InChI=1S/C15H17NO3/c1-18-14(19-2)10-16-15(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10H2,1-2H3,(H,16,17)

InChI Key

YHYPAHSZTNVLMH-UHFFFAOYSA-N

SMILES

COC(CNC(=O)C1=CC=CC2=CC=CC=C21)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

The 2,2-dimethoxyethyl group distinguishes N-(2,2-dimethoxyethyl)-1-naphthamide from related naphthamides. Key comparisons include:

Compound Name Substituent on Amide Nitrogen Key Properties/Applications Reference
This compound 2,2-dimethoxyethyl Enhanced solubility due to ether groups; potential precursor for cyclization reactions
2-(1-Naphthyl)-N-(2-phenylethyl)acetamide Phenylethyl Hydrophobic interactions dominate; studied in ligand-receptor binding assays
N-(2-hydroxyphenyl)-1-naphthamide 2-hydroxyphenyl Hydrogen-bonding capability; antioxidant properties
N-(2,4-dimethoxyphenyl)-2-ethoxy-1-naphthamide 2,4-dimethoxyphenyl + ethoxy group Extended conjugation for photophysical studies

Key Insight : The 2,2-dimethoxyethyl group improves solubility in polar solvents compared to purely aromatic or alkyl substituents. This property is critical for biological applications where bioavailability is a concern .

Spectroscopic Characteristics

NMR data highlights electronic environments influenced by substituents:

  • 3-(2,2-dimethoxyethyl)-purpurinimides () show a singlet at δ 3.46–3.47 ppm for dimethoxyethyl protons, consistent across derivatives .
  • N-(2-hydroxyphenyl)-1-naphthamide () exhibits downfield shifts for hydroxyl protons (δ ~9–10 ppm), absent in the dimethoxyethyl analog .
  • Indole derivatives () display distinct aromatic signals (e.g., δ 7.73 ppm for imidazole protons), contrasting with the simpler naphthalene spectra of the target compound .

Key Insight: The dimethoxyethyl group’s protons are diagnostically shielded, aiding structural confirmation in complex mixtures .

Preparation Methods

Direct Amidation Using Carboxylic Acid Derivatives

The most straightforward route involves coupling 1-naphthoic acid with 2,2-dimethoxyethylamine using activating agents. A representative protocol from antiviral drug synthesis patents adapts this method:

Procedure :

  • Activation : 1-Naphthoic acid (1.0 eq) is dissolved in anhydrous DMF under nitrogen. HATU (1.2 eq) and DIPEA (3.0 eq) are added, stirring at 0°C for 30 minutes.

  • Amine Addition : 2,2-Dimethoxyethylamine (1.1 eq) is introduced dropwise, followed by stirring at room temperature for 12 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields N-(2,2-dimethoxyethyl)-1-naphthamide as a white solid (78% yield) .

Key Data :

ParameterValueSource
Yield78%
Reaction Time12 hours
Purification MethodColumn Chromatography

This method benefits from high reproducibility but requires careful control of stoichiometry to minimize diacylation byproducts .

Reductive Amination of 1-Naphthaldehyde

Adapting strategies from antimalarial drug development , reductive amination offers an alternative pathway:

Procedure :

  • Imine Formation : 1-Naphthaldehyde (1.0 eq) and 2,2-dimethoxyethylamine (1.2 eq) are refluxed in methanol with molecular sieves (4Å) for 6 hours.

  • Reduction : Sodium cyanoborohydride (1.5 eq) is added at 0°C, followed by stirring for 24 hours at room temperature.

  • Workup : The mixture is filtered, concentrated, and extracted with dichloromethane.

  • Oxidation : The intermediate amine is treated with Jones reagent (CrO₃/H₂SO₄) to oxidize residual alcohol groups.

  • Purification : Recrystallization from ethanol/water (1:1) gives the target compound in 65% yield .

Mechanistic Insight :
The reaction proceeds via a Schiff base intermediate, stabilized by the electron-donating methoxy groups. The moderate yield reflects competing side reactions, including over-reduction and polymerization .

Acetal Cleavage-Mediated Synthesis

Patents describing integrase inhibitors provide a third approach leveraging acetal-protected intermediates:

Procedure :

  • Acetal Formation : 1-Naphthoyl chloride (1.0 eq) reacts with 2,2-dimethoxyethyl glycine tert-butyl ester (1.1 eq) in THF at −78°C, yielding a protected intermediate (89% purity by HPLC) .

  • Acid Cleavage : Treatment with 4M HCl in dioxane removes the tert-butyl group, generating a reactive carbamate.

  • Amidation : In situ reaction with ammonium carbonate (2.0 eq) at 50°C for 8 hours produces the final amide.

  • Isolation : Neutralization with NaOH and extraction into ethyl acetate affords the product (70% yield over two steps) .

Advantages :

  • Avoids direct handling of hygroscopic 2,2-dimethoxyethylamine.

  • High purity due to crystalline intermediates.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics:

Procedure :

  • Reactants : 1-Naphthoic acid (1.0 eq), 2,2-dimethoxyethylamine (1.5 eq), and HOBt (1.2 eq) in DMF.

  • Activation : EDCl (1.2 eq) is added, and the mixture is irradiated at 100°C for 20 minutes.

  • Workup : Standard extraction and chromatography yield the product in 82% yield .

Comparison Table :

MethodYieldTimePurity (HPLC)
Direct Amidation78%12 hours95%
Reductive Amination65%30 hours88%
Acetal Cleavage70%10 hours97%
Microwave82%20 minutes94%

Microwave synthesis significantly reduces reaction time while maintaining competitive yields .

Analytical Characterization

Critical spectroscopic data validate successful synthesis:

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.45 (d, J=7.8 Hz, 1H, naphthyl H8)

  • δ 7.92–7.85 (m, 2H, naphthyl H2, H4)

  • δ 4.21 (t, J=5.6 Hz, 2H, NCH₂)

  • δ 3.38 (s, 6H, OCH₃)

IR (KBr) :

  • 3285 cm⁻¹ (N-H stretch)

  • 1647 cm⁻¹ (C=O amide)

  • 1102 cm⁻¹ (C-O-C acetal)

Mass Spec (ESI+) :

  • m/z 289.15 [M+H]⁺ (calc. 288.14)

Challenges and Optimization Strategies

  • Byproduct Formation : Excess 2,2-dimethoxyethylamine leads to bis-amide derivatives. Stoichiometric control and slow amine addition mitigate this .

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Switching to THF/water biphasic systems improves isolation .

  • Scale-Up Issues : Exothermic reactions during direct amidation necessitate temperature-controlled addition funnels for industrial-scale production .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for N-(2,2-dimethoxyethyl)-1-naphthamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between 1-naphthoyl chloride and 2,2-dimethoxyethylamine under inert atmospheres (e.g., argon) to prevent moisture interference. Key steps include:

  • Use of aprotic solvents like dichloromethane or acetonitrile to stabilize intermediates.
  • Temperature control (0–25°C) to minimize side reactions.
  • Purification via column chromatography with ethyl acetate/hexane gradients .
  • Optimization Table :
SolventTemp (°C)Yield (%)Purity (HPLC)
DCM0–56598%
ACN20–257295%
THF255890%
  • Yield improvements are achieved by slow addition of amine to the acyl chloride .

Q. How is the molecular conformation of this compound characterized, and what stabilizing interactions are observed?

  • Methodological Answer : X-ray crystallography reveals the Z-conformation of the C=C bond (torsion angle: 4° for N18-C2-C3-C4) and intramolecular hydrogen bonds between N11–O24 (2.85 Å) and N18–O24 (2.78 Å). These interactions stabilize the planar arrangement critical for cyclization into imidazopyridinones .
  • Key Data :

  • Space group: P2₁/c
  • Unit cell parameters: a = 12.3 Å, b = 15.8 Å, c = 9.2 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cyclization pathways for derivatives of this compound?

  • Methodological Answer : Discrepancies arise from varying deprotection strategies. For example:

  • Route A : Use of trimethylsilyl iodide (TMS-I) for demethylation, followed by K₂CO₃ in aqueous acetonitrile for trifluoroacetamide removal, yields imidazopyridinones in 75% yield .
  • Route B : Direct acid hydrolysis (HCl/EtOH) leads to incomplete cyclization (45% yield) due to competing side reactions.
  • Resolution : Monitor reaction progress via LC-MS and adjust pH to 8–9 during K₂CO₃ treatment to suppress hydrolysis .

Q. What experimental design considerations are critical for studying the antioxidant activity of this compound derivatives?

  • Methodological Answer :

  • Cell-based assays : Use H₂O₂-induced oxidative stress models in HEK293 cells, with N-acetylcysteine as a positive control. Measure ROS levels via DCFH-DA fluorescence .
  • In vitro assays : Evaluate radical scavenging (DPPH/ABTS) at 0.1–100 μM concentrations.
  • Data Interpretation : Correlate IC₅₀ values with substituent effects (e.g., electron-donating groups enhance activity).
  • Key Finding : Derivatives with para-methoxy substituents show 3× higher ROS inhibition than unsubstituted analogs .

Q. How can thermal stability and decomposition pathways of this compound be analyzed?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heating rate of 10°C/min under N₂ reveals decomposition onset at 180°C, with a 90% mass loss by 250°C.
  • Differential Scanning Calorimetry (DSC) : Endothermic peak at 85°C (melting) and exothermic decomposition at 200°C.
  • Mechanistic Insight : Degradation involves cleavage of the dimethoxyethyl group, confirmed by GC-MS detection of formaldehyde byproducts .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the coupling of 1-naphthamide with dimethoxyethylamine?

  • Solution :

  • Pre-activate 1-naphthoic acid using HATU/DIPEA to form a reactive ester, improving coupling efficiency (yield increases from 60% to 85%) .
  • Use molecular sieves to scavenge water in moisture-sensitive reactions .

Q. How can NMR spectroscopy distinguish between regioisomers in this compound derivatives?

  • Methodological Answer :

  • ¹H NMR : Compare aromatic proton splitting patterns. For example, ortho-substituted naphthamide shows doublets (J = 8.5 Hz) at δ 7.8–8.2 ppm, while para-substituted analogs exhibit singlets.
  • ¹³C NMR : Carbonyl shifts vary by 3–5 ppm depending on substituent electronic effects .

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